![molecular formula C20H19ClN4O2S B2955670 N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-31-3](/img/structure/B2955670.png)
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
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Description
N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a chemical compound that has been studied for its potential as a therapeutic agent. This compound is also known as CBM-THZ1 and has been found to have promising results in scientific research studies.
Scientific Research Applications
Synthesis and Chemical Properties
Convenient Preparations of Thiazole Derivatives : Thiazole derivatives, including structures similar to "N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide," are synthesized through oxidative dimerization of thioamides, showcasing the versatility and reactivity of thiazole compounds in organic synthesis (Takikawa et al., 1985).
Biological Activities
Anticancer Properties of Thiazole Derivatives : The evaluation of thiazole derivatives for their anticancer activity is a significant area of research. Compounds structurally related to "N-(4-chlorobenzyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide" have been synthesized and assessed for cytotoxicity against human cancer cell lines, highlighting the potential of thiazole compounds as anticancer agents (Kumar et al., 2011).
Antiviral and Antimicrobial Applications
Thiazole Derivatives as Antiviral Agents : The antiviral activity of thiazole derivatives, including potential applications in treating viral infections, is a promising research direction. The synthesis and biological screening of thiazole-5-carboxamide derivatives for antimicrobial and antiviral activities further demonstrate the broad spectrum of biological applications of thiazole compounds (Srivastava et al., 1977).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-4-3-5-16(10-12)24-19(27)25-20-23-13(2)17(28-20)18(26)22-11-14-6-8-15(21)9-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVSEBYQEVTGKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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